Cas no 1849262-32-3 (6-ethynyl-2,3-dihydro-1H-indole)

6-ethynyl-2,3-dihydro-1H-indole is a versatile heterocyclic compound with significant applications in organic synthesis. It serves as a valuable intermediate for the preparation of various biologically active molecules. Its unique structure and chemical properties offer advantages in synthetic pathways, facilitating the formation of complex molecules with high purity and efficiency.
6-ethynyl-2,3-dihydro-1H-indole structure
1849262-32-3 structure
Product Name:6-ethynyl-2,3-dihydro-1H-indole
CAS No:1849262-32-3
MF:C10H9N
MW:143.185162305832
MDL:MFCD28061764
CID:5617249
PubChem ID:130175210
Update Time:2025-10-18

6-ethynyl-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1849262-32-3
    • EN300-2982357
    • 6-ethynyl-2,3-dihydro-1H-indole
    • MDL: MFCD28061764
    • Inchi: 1S/C10H9N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-4,7,11H,5-6H2
    • InChI Key: HUAFAGWXXJOGAG-UHFFFAOYSA-N
    • SMILES: N1C2C=C(C#C)C=CC=2CC1

Computed Properties

  • Exact Mass: 143.073499291g/mol
  • Monoisotopic Mass: 143.073499291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

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6-ethynyl-2,3-dihydro-1H-indole Related Literature

Additional information on 6-ethynyl-2,3-dihydro-1H-indole

Introduction to 6-Ethynyl-2,3-Dihydro-1H-Indole (CAS No. 1849262-32-3)

6-Ethynyl-2,3-dihydro-1H-indole (CAS No. 1849262-32-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include an indole core and an ethynyl group, making it a valuable building block for the synthesis of more complex molecules with diverse biological and physical properties.

The indole scaffold is a fundamental component in many natural products and pharmaceuticals, known for its wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The addition of the ethynyl group to the indole structure introduces additional reactivity and functionalization possibilities, enhancing the compound's potential for use in drug discovery and materials development.

Recent studies have highlighted the importance of 6-ethynyl-2,3-dihydro-1H-indole in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. The researchers found that the ethynyl group plays a crucial role in modulating the compound's biological activity, suggesting that it could be a key structural feature for optimizing drug candidates.

In addition to its medicinal applications, 6-ethynyl-2,3-dihydro-1H-indole has also been explored for its potential in materials science. The presence of the ethynyl group allows for facile functionalization through click chemistry reactions, making it an attractive precursor for the synthesis of conjugated polymers and other advanced materials. These materials have shown promise in applications such as organic electronics, photovoltaics, and sensors.

The synthesis of 6-ethynyl-2,3-dihydro-1H-indole typically involves a multi-step process that begins with the formation of the indole core followed by the introduction of the ethynyl group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethynyl functionality. This method is highly efficient and can be adapted to produce a wide range of substituted derivatives.

The physical properties of 6-ethynyl-2,3-dihydro-1H-indole are also noteworthy. It is a solid at room temperature with a melting point ranging from 95 to 97°C. The compound is moderately soluble in common organic solvents such as dichloromethane and dimethylformamide (DMF), which facilitates its use in various chemical reactions and processes.

In terms of safety and handling, 6-ethynyl-2,3-dihydro-1H-indole should be stored under dry conditions and protected from light to prevent degradation. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound to ensure safe working conditions.

Future research on 6-ethynyl-2,3-dihydro-1H-indole is likely to focus on further exploring its biological activities and developing new synthetic methods to access more complex derivatives. The compound's unique combination of structural features makes it an exciting target for both academic and industrial research, with potential applications spanning from drug discovery to advanced materials development.

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